molecular formula C15H23ClN2O2 B13562960 tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride

tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride

Cat. No.: B13562960
M. Wt: 298.81 g/mol
InChI Key: HAYFJJMOEAOSDL-UHFFFAOYSA-N
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Description

Tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, an aminomethyl group, and a dihydroindenyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride typically involves multiple steps:

    Formation of the Indenyl Moiety: The initial step involves the synthesis of the 2,3-dihydro-1H-inden-2-yl group through cyclization reactions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Carbamate Formation: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce any oxidized forms back to their original state.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the aminomethyl group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

Biology

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which can be useful in drug development.

    Protein Labeling: It is used in the labeling of proteins for various biochemical assays.

Medicine

    Drug Development: The compound is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Diagnostic Agents: It is used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Material Science: The compound is used in the development of new materials with unique properties.

    Agriculture: It is studied for its potential use in agrochemicals to enhance crop protection and yield.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can act as an agonist or antagonist at various receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl 2-(methylamino)ethylcarbamate
  • tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride

Uniqueness

  • Structural Features : The presence of the dihydroindenyl moiety distinguishes it from other similar compounds.
  • Reactivity : The compound exhibits unique reactivity patterns due to its specific functional groups.
  • Applications : Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility compared to other similar compounds.

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)-1,3-dihydroinden-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-14(2,3)19-13(18)17-15(10-16)8-11-6-4-5-7-12(11)9-15;/h4-7H,8-10,16H2,1-3H3,(H,17,18);1H

InChI Key

HAYFJJMOEAOSDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2C1)CN.Cl

Origin of Product

United States

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